Cas no 119193-37-2 (1H-Indazole-3-carboxamide,1-methyl-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-)

1H-Indazole-3-carboxamide,1-methyl-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)- structure
119193-37-2 structure
Productnaam:1H-Indazole-3-carboxamide,1-methyl-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-
CAS-nummer:119193-37-2
MF:C17H22N4O
MW:298.382783412933
CID:161961
PubChem ID:3970

1H-Indazole-3-carboxamide,1-methyl-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)- Chemische en fysische eigenschappen

Naam en identificatie

    • 1H-Indazole-3-carboxamide,1-methyl-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-
    • 1-methyl-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)indazole-3-carboxamide
    • LY 278584
    • 1-Methyl-N-(8-methyl-8-azabicyclo(3.2.1)oct-3-yl)-1H-indazole-3-carboxamide
    • 1-methyl-n-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-1h-indazole-3-carboxamide
    • AC1L1H4E
    • AC1Q5GMX
    • Biomol-NT_000163
    • Lopac0_000741
    • LY-278584
    • SureCN9485783
    • LY 297524
    • BRD-A12016240-001-01-7
    • NCGC00015585-02
    • CHEBI:91535
    • NCGC00162234-01
    • NCGC00162234-02
    • Z2714240088
    • 1-Methyl-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-1H-indazole-3-carboxamide
    • CHEMBL291046
    • BDBM84739
    • Q27163369
    • 1-Methyl-N-[(3-endo)-8-methyl-8-azabicyclo[3.2.1]-oct-3-yl]-1H-indazole-3-carboxamide
    • AKOS040748814
    • 1H-Indazole-3-carboxamide, 1-methyl-N-(8-methyl-8-azabicyclo(3.2.1)oct-3-yl)-
    • SCHEMBL9485783
    • NCGC00015585-03
    • LY-278584; LY278584
    • 119193-37-2
    • BCP33041
    • DTXSID10922885
    • CAS_109216-58-2
    • LY-278,584 maleate
    • CS-0084243
    • NSC_3970
    • LY278584
    • CCG-204826
    • BPBio1_000507
    • HY-124117
    • 1-methyl-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-3-indazolecarboxamide
    • 1-methyl-N-(8-methyl-8-azabicyclo[3.2.1]-oct-3-yl)-1h-indazole-3-carboxamide
    • Inchi: InChI=1S/C17H22N4O/c1-20-12-7-8-13(20)10-11(9-12)18-17(22)16-14-5-3-4-6-15(14)21(2)19-16/h3-6,11-13H,7-10H2,1-2H3,(H,18,22)/t11?,12-,13+
    • InChI-sleutel: DDHAJFBBJWHSBR-YHWZYXNKSA-N
    • LACHT: CN1[C@H]2CC[C@@H]1CC(NC(C1=NN(C)C3=CC=CC=C13)=O)C2

Berekende eigenschappen

  • Exacte massa: 298.17956
  • Monoisotopische massa: 298.179
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 3
  • Zware atoomtelling: 22
  • Aantal draaibare bindingen: 2
  • Complexiteit: 428
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 2
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 2.4
  • Topologisch pooloppervlak: 50.2A^2

Experimentele eigenschappen

  • Dichtheid: 1.36±0.1 g/cm3 (20 ºC 760 Torr),
  • Kookpunt: 522.1°Cat760mmHg
  • Vlampunt: 269.6°C
  • Brekindex: 1.706
  • Oplosbaarheid: Almost insoluble (0.036 g/l) (25 º C),
  • PSA: 50.16
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